molecular formula C6H4ClIO B14645230 1-Chloro-4-iodosylbenzene CAS No. 52207-56-4

1-Chloro-4-iodosylbenzene

Cat. No.: B14645230
CAS No.: 52207-56-4
M. Wt: 254.45 g/mol
InChI Key: NUTRTWQRDYLPFF-UHFFFAOYSA-N
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Description

1-Chloro-4-iodosylbenzene (CAS 52207-56-4) is an organoiodine(V) compound with the molecular formula C6H4ClIO. This compound is a derivative of iodosylbenzene, a versatile hypervalent iodine reagent known for its role as an oxidant in synthetic chemistry . Iodosylbenzene and its derivatives are typically colorless solids with a polymeric structure consisting of I-O chains, which contributes to their stability and poor solubility in most common solvents . As an oxo-transfer reagent, 1-Chloro-4-iodosylbenzene is valued in research for its ability to transfer an oxygen atom to various substrates. Its primary applications include the catalytic epoxidation of alkenes and the oxidation of metal complexes to generate reactive oxo-metal species, which are crucial for mimicking biological oxidation processes and developing new catalytic cycles . The compound operates through a mechanism where it forms adducts with metal centers or reacts directly with organic molecules, subsequently releasing iodoarene (e.g., 1-chloro-4-iodobenzene) as a stable byproduct . The electron-withdrawing chloro- substituent on the benzene ring can potentially modify the reactivity and stability of the reagent compared to unsubstituted iodosylbenzene, making it a useful tool for fine-tuning oxidation reactions in the construction of complex organic molecules and functional materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

52207-56-4

Molecular Formula

C6H4ClIO

Molecular Weight

254.45 g/mol

IUPAC Name

1-chloro-4-iodosylbenzene

InChI

InChI=1S/C6H4ClIO/c7-5-1-3-6(8-9)4-2-5/h1-4H

InChI Key

NUTRTWQRDYLPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)I=O

Origin of Product

United States

Elucidating the Reactivity and Reaction Mechanisms of 1 Chloro 4 Iodosylbenzene

Fundamental Reactivity Principles of Iodosylarenes: Electrophilicity and Oxidizing Nature

The oxidizing nature of iodosylarenes is attributed to their ability to act as efficient oxygen transfer agents. The I-O bond is relatively weak and polarized, facilitating the transfer of the oxygen atom to a wide range of substrates, including sulfides, phosphines, and alkenes. This process involves the reduction of the iodine(III) center to an iodinane(I) species. The reactivity of the I-O group makes iodosylarenes valuable reagents in organic synthesis for various oxidative transformations. The general reactivity is also influenced by the high leaving group ability of the aryl iodine moiety, which is estimated to be significantly greater than that of triflate groups. acs.org

Mechanistic Frameworks in Transformations Mediated by 1-Chloro-4-iodosylbenzene

The diverse reactivity of 1-chloro-4-iodosylbenzene is reflected in the variety of mechanistic pathways it can undergo. These mechanisms are often dictated by the nature of the substrate, the reaction conditions, and the presence of any catalysts or additives.

Oxidative Addition and Reductive Elimination Pathways

In the context of transition metal-catalyzed reactions, 1-chloro-4-iodosylbenzene can participate in oxidative addition and reductive elimination sequences. researcher.life Oxidative addition involves the insertion of a low-valent metal center into a bond of the iodosylarene, leading to a higher-valent metal complex. For example, a metal(n) complex can react with 1-chloro-4-iodosylbenzene to form a metal(n+2) species with new bonds to the aryl group and the oxygen atom.

This is followed by reductive elimination, where the newly formed bonds are broken, and a new molecule is formed, regenerating the lower-valent metal catalyst. rsc.orgnih.gov These pathways are fundamental to many cross-coupling and functionalization reactions where 1-chloro-4-iodosylbenzene serves as the terminal oxidant. researcher.life

Ligand Exchange and Ligand Coupling Mechanisms

Ligand exchange is a crucial step in many reactions involving 1-chloro-4-iodosylbenzene, particularly in the formation of reactive intermediates. amanote.comrsc.org A substrate or another ligand can replace the oxygen atom on the iodine center, forming a new hypervalent iodine(III) species. This initial exchange is often followed by ligand coupling, where two ligands attached to the iodine center form a new covalent bond, with the concomitant reduction of iodine(III) to iodine(I). The efficiency of these processes can be influenced by the nature of the ligands and their relative binding affinities to the iodine center. youtube.com

Single Electron Transfer (SET) Processes

1-Chloro-4-iodosylbenzene can also react via single electron transfer (SET) pathways, particularly in reactions involving radical intermediates. mdpi.comsigmaaldrich.com In an SET mechanism, the iodosylarene can act as a one-electron oxidant, accepting an electron from a suitable donor to generate a radical anion intermediate. rsc.orgresearchgate.net This species can then undergo further transformations, such as fragmentation or reaction with other molecules, to propagate a radical chain reaction. mdpi.com SET processes are often implicated in photochemically or electrochemically initiated reactions where 1-chloro-4-iodosylbenzene is employed. uva.nl

Influence of Aromatic Substituents (e.g., para-Chloro Group) on Reactivity and Selectivity

The presence of substituents on the aromatic ring of iodosylarenes significantly modulates their reactivity and selectivity. The para-chloro group in 1-chloro-4-iodosylbenzene exerts a notable electronic effect. Chlorine is an electron-withdrawing group through induction but can also be a weak π-donor through resonance. This electronic perturbation influences the electrophilicity of the iodine center and the strength of the I-O bond.

Generally, electron-withdrawing groups on the aryl ring increase the electrophilicity of the iodine(III) center, making the iodosylarene a stronger oxidizing agent. This can lead to enhanced reaction rates in many transformations. The substituent can also influence the regioselectivity of reactions by altering the electronic and steric environment around the reactive center. beilstein-journals.org For instance, in electrophilic aromatic substitution-type reactions guided by hypervalent iodine, the electronic nature of the substituent can dictate the position of the incoming group. beilstein-journals.org

Table 1: Qualitative Effects of Aromatic Substituents on Iodosylarene Reactivity
Substituent Type (at para-position)Effect on Iodine(III) ElectrophilicityEffect on Oxidizing StrengthExample Substituent
Electron-Donating Group (EDG)DecreasesDecreases-OCH₃ (Methoxy)
Electron-Withdrawing Group (EWG)IncreasesIncreases-Cl (Chloro)
UnsubstitutedBaselineBaseline-H (Hydrogen)

Computational and Theoretical Studies on Reaction Pathways and Transition States (e.g., Density Functional Theory Calculations)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms involving hypervalent iodine compounds like 1-chloro-4-iodosylbenzene. arxiv.orgdntb.gov.ua DFT calculations allow for the detailed investigation of reaction pathways, the characterization of transition state structures, and the determination of activation energies. chemrxiv.orgchemrxiv.org

These studies can provide insights that are difficult to obtain experimentally. For example, DFT calculations can help to:

Discriminate between different possible mechanisms: By comparing the calculated energy barriers for various proposed pathways (e.g., concerted vs. stepwise, ionic vs. radical), the most likely mechanism can be identified.

Understand the role of substituents: The electronic effects of groups like the para-chloro substituent can be quantified, and their influence on transition state energies and geometries can be modeled.

Predict reactivity and selectivity: Computational models can be used to predict how changes in the substrate or reaction conditions will affect the outcome of a reaction.

Recent DFT studies on related systems have explored the energetics of SET processes, the nature of bonding in intermediate complexes, and the factors controlling reductive elimination from high-valent metal centers. nih.govresearchgate.net Such computational investigations are crucial for the rational design of new reactions and catalysts that utilize the unique reactivity of 1-chloro-4-iodosylbenzene.

Table 2: Applications of DFT in Studying 1-Chloro-4-iodosylbenzene Reactivity
Application AreaInformation Obtained from DFT Calculations
Mechanism ElucidationEnergy profiles of reaction pathways, identification of intermediates and transition states.
Reactivity AnalysisCalculation of activation energy barriers, prediction of reaction rates.
Selectivity PredictionComparison of energy barriers for different regio- or stereoisomeric pathways.
Electronic Structure AnalysisCharacterization of bonding (e.g., I-O bond), charge distribution, and orbital interactions.

Applications of 1 Chloro 4 Iodosylbenzene in Catalytic and Stoichiometric Organic Transformations

Oxidative Functionalization Reactions

The oxidizing capacity of 1-chloro-4-iodosylbenzene is harnessed in a variety of functionalization reactions, enabling the introduction of oxygen and other heteroatoms into organic molecules with a high degree of chemo- and regioselectivity.

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. 1-Chloro-4-iodosylbenzene, often in conjunction with catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), provides a mild and efficient system for this purpose. This methodology is characterized by its high selectivity for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, and its chemoselectivity in the presence of secondary alcohols. orgsyn.org

The combination of iodosylbenzene or its derivatives with TEMPO has become an established protocol, offering an operationally simple and environmentally benign alternative to heavy metal-based oxidants. orgsyn.org The reaction conditions can be tuned to achieve different outcomes. For instance, the oxidation of primary alcohols can lead to carboxylic acids in high yields when the reaction is conducted in aqueous acetonitrile. orgsyn.org This versatility has been exploited in the total synthesis of complex natural products. orgsyn.org

Research has shown that iodine can act as a superior terminal oxidant in TEMPO-catalyzed oxidations, particularly for electron-rich and heteroaromatic benzylic alcohols, providing high yields without unwanted side reactions. organic-chemistry.org The choice of solvent also plays a crucial role; for instance, primary alcohols are best oxidized in dichloromethane, while the oxidation of secondary alcohols proceeds with higher yields in toluene when using a TEMPO/Oxone system. cmu.edu

Table 1: Oxidation of Alcohols using Iodosylbenzene and Derivatives

Substrate Oxidizing System Product Yield (%) Reference
Primary Benzylic Alcohol Iodosylbenzene/TEMPO/Yb(OTf)₃ Benzaldehyde Excellent organic-chemistry.org
Secondary Benzylic Alcohol Iodosylbenzene/TEMPO/Yb(OTf)₃ Acetophenone Excellent organic-chemistry.org
1-Nonanol TEMPO/Oxone Nonanal 67 cmu.edu
2-Nonanol TEMPO/Oxone 2-Nonanone 56 cmu.edu
4-Methoxybenzyl alcohol TEMPO/Oxone 4-Methoxybenzaldehyde 37 cmu.edu

1-Chloro-4-iodosylbenzene serves as an efficient oxygen atom donor in the selective oxidation of unsaturated carbon-carbon bonds. In the presence of manganese porphyrin catalysts, iodosylbenzene facilitates the epoxidation of alkenes. rsc.org These reactions can exhibit high stereoretention, with the stereochemistry of the starting alkene being reflected in the epoxide product. rsc.org For example, the epoxidation of (E)- and (Z)-4-methylpent-2-ene shows high stereoretention, with the (Z)-alkene often reacting faster than the (E)-isomer. rsc.org The nature of the porphyrin ligand and any solid support can influence the substrate selectivity. rsc.org

The epoxidation of alkenes with peroxy acids is a well-established method that proceeds with syn stereochemistry. libretexts.org The reaction is initiated by the electrophilic oxygen of the peroxy acid attacking the nucleophilic double bond in a concerted mechanism. libretexts.orgyoutube.com While not directly involving 1-chloro-4-iodosylbenzene as the primary oxidant, this provides context for the stereochemical outcomes in alkene oxidation.

In addition to epoxidation, the dihydroxylation of alkenes can be achieved. While classic methods often employ osmium tetroxide for syn-dihydroxylation, hypervalent iodine reagents can be used in alternative procedures. libretexts.orgyoutube.comkhanacademy.orgorganic-chemistry.org For alkynes, oxidative iodination using hypervalent iodine reagents provides a route to functionalized products such as 1-iodoalkynes and 1,2-diiodoalkenes. nih.govresearchgate.net The chemoselectivity of these reactions is highly dependent on the reaction conditions, including the iodine source and solvent. nih.gov

Table 2: Selective Oxidation of Alkenes

Substrate Catalyst/Reagent Product Key Feature Reference
Cyclooctene Mn(III) porphyrin/Iodosylbenzene Cyclooctene oxide High yield of epoxide rsc.org
(Z)-4-Methylpent-2-ene MnTDCSPP/Iodosylbenzene (Z)-4-Methylpent-2-ene oxide High selectivity for Z-isomer rsc.org
Terminal Alkyne PIDA/TBAI 1-Iodoalkyne Chemoselective mono-iodination nih.gov
Terminal Alkyne PIDA/KI/H₂O 1,2-Diiodoalkene Chemoselective di-iodination nih.gov

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and 1-chloro-4-iodosylbenzene and related hypervalent iodine reagents play a crucial role as oxidants in many such transformations. Palladium-catalyzed C(sp³)–H activation, for instance, often employs hypervalent iodine compounds to facilitate the catalytic cycle. nih.gov These reactions can be directed by various functional groups to achieve high regioselectivity.

Palladium-catalyzed alkoxylation of C-H bonds is a notable application. For example, in the dihydrobenzo[c]acridine series, Pd(OAc)₂ in the presence of PhI(OAc)₂ as an oxidant effectively catalyzes the C-H alkoxylation. mdpi.com The choice of oxidant and solvent is critical for achieving high yields. mdpi.com The proposed mechanism often involves the oxidation of a Pd(II) intermediate to a Pd(IV) species by the hypervalent iodine reagent, followed by reductive elimination to form the C-O bond. mdpi.comnih.gov

Similarly, palladium-catalyzed C-H amination reactions can be achieved using hypervalent iodine oxidants. nih.gov These reactions allow for the formation of C-N bonds at previously unfunctionalized positions, providing a direct route to valuable nitrogen-containing compounds. The development of ligands for these palladium-catalyzed reactions has been instrumental in expanding their scope and achieving high selectivity. nih.gov

Table 3: C-H Bond Functionalization using Hypervalent Iodine Reagents

Substrate Type Catalytic System Functionalization Product Type Reference
Dihydrobenzo[c]acridine Pd(OAc)₂/PhI(OAc)₂ Alkoxylation 1-Alkoxy-dihydrobenzo[c]acridine mdpi.com
Alkyl Olefins Pd(OAc)₂/PhI(OPiv)₂ Amination Linear (E)-allylimides nih.gov
Multi-substituted Arenes Palladium catalyst Amination Aryl amines nih.gov
Alkanes (e.g., cyclohexane) Pd(II)/Cu(II) Carboxylation Cyclohexanecarboxylic acid nih.gov

Construction of New Carbon-Carbon Bonds

Beyond functionalization, 1-chloro-4-iodosylbenzene is instrumental in forging new carbon-carbon bonds through oxidative processes, enabling the synthesis of complex carbocyclic and heterocyclic frameworks.

Oxidative coupling reactions, particularly those catalyzed by transition metals, have been significantly advanced by the use of hypervalent iodine reagents as terminal oxidants. nih.gov In palladium-catalyzed cross-coupling reactions, these reagents facilitate the regeneration of the active catalyst and can also act as ligand transfer agents. nih.gov

A variety of coupling partners can be employed in these reactions. For example, Heck-type coupling reactions between olefins and iodobenzene, generated in situ from hypervalent iodine reagents, have been demonstrated. nih.gov These reactions can proceed under mild, ligand-free conditions. nih.gov The oxidative coupling of phenols and anilines with alkenes, mediated by hypervalent iodine reagents, provides a rapid route to dihydrobenzofurans and indolines. researchgate.net The choice of the hypervalent iodine reagent can influence the efficiency of the reaction. researchgate.net

Furthermore, non-palladium-catalyzed oxidative coupling reactions have also been developed. For instance, iron and manganese complexes can catalyze the para-selective oxidative amination of phenols with anilines, leading to either C-N or C-C coupled products depending on the substrate. nih.gov

Table 4: Oxidative Coupling Reactions

Coupling Partner 1 Coupling Partner 2 Catalytic System Product Type Reference
Olefin Iodobenzene (from hypervalent iodine) Pd(OAc)₂ Arylated olefin nih.gov
Phenol Styrene Hypervalent iodine dimer Dihydrobenzofuran researchgate.net
Phenol Aniline Fe[TPP]Cl or Mn[TPP]Cl Benzoquinone anil or N,O-biaryl nih.gov
Arene Arene Gold catalyst/PhI(OAc)₂ Biaryl nih.gov

Hypervalent iodine reagents can induce intramolecular cyclization reactions of unsaturated substrates, leading to the formation of carbocyclic and heterocyclic rings. These reactions often proceed through highly reactive intermediates.

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are powerful tools in synthesis. Domino or cascade annulation reactions can rapidly build molecular complexity from simple starting materials. For example, [4+2] domino annulation reactions have been developed for the synthesis of 1,2,4-triazine derivatives from readily available starting materials. rsc.org While not all examples explicitly use 1-chloro-4-iodosylbenzene, the principles of oxidative annulation are relevant.

Phosphine-catalyzed enantioselective [4+2] annulation of allenoates with nitroindoles represents a unique dearomatization-aromatization process to access functionalized dihydrocarbazoles with high optical purity. nih.gov This highlights the potential for developing catalytic asymmetric annulation strategies. The synthesis of indolizine derivatives through the annulation of pyridinium 1,4-thiolates and copper carbenes further showcases the diversity of annulation strategies. researchgate.net Although direct examples with 1-chloro-4-iodosylbenzene in these specific annulations are not detailed in the provided context, its role as an oxidant in similar cyclization and bond-forming cascades is well-established.

Formation of Carbon-Heteroatom Bonds

1-Chloro-4-iodosylbenzene, a hypervalent iodine(III) reagent, serves as a versatile oxidant in a variety of organic transformations, facilitating the formation of new bonds between carbon and heteroatoms. Its reactivity is central to numerous synthetic strategies, enabling the introduction of nitrogen, oxygen, halogens, and other heteroatomic functional groups into organic molecules.

Amination and Azidation Reactions

The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis, with applications ranging from the synthesis of pharmaceuticals to advanced materials. 1-Chloro-4-iodosylbenzene has been implicated in amination reactions, although its direct use is often as a precursor or in-situ generated species.

Recent studies have demonstrated the utility of iodine(III)-mediated reactions for the direct para-selective C-H amination of iodobenzenes. While not explicitly using 1-chloro-4-iodosylbenzene as the starting reagent, the in-situ generated aryl hypervalent iodine intermediate is the key species responsible for this transformation. This methodology provides a highly efficient route to synthesize diarylamines, with the remaining iodine atom offering a handle for further functionalization. The reaction proceeds under mild conditions and tolerates a variety of functional groups.

Detailed research findings on direct azidation reactions employing 1-chloro-4-iodosylbenzene are not extensively documented in the reviewed literature. However, the broader class of hypervalent iodine reagents has been utilized in azidation reactions. For instance, the photolytic radical-induced vicinal azidooxygenation of alkenes can be achieved using aryl-λ3-azidoiodane species, which can be conceptually related to the reactivity of 1-chloro-4-iodosylbenzene.

Oxygenation and Hydroxylation Processes

1-Chloro-4-iodosylbenzene is a potent oxygen-transfer agent, widely employed in both stoichiometric and catalytic oxygenation and hydroxylation reactions. It serves as a key oxidant in systems that mimic the activity of cytochrome P-450 enzymes.

In combination with metalloporphyrin catalysts, such as chloroiron(III) tetraphenylporphyrin, iodosylbenzene acts as a terminal oxidant for the hydroxylation of alkanes and the epoxidation of alkenes. These reactions are believed to proceed through the formation of a high-valent iron-oxo intermediate, which is the active species responsible for oxygen transfer to the organic substrate. The use of 1-chloro-4-iodosylbenzene in these systems can influence the reactivity and selectivity of the transformation. For instance, an in-situ generated iron(III)-iodosylbenzene adduct has been shown to be a reactive oxidant capable of activating benzylic C-H bonds.

The electrophilic character of the reactive intermediate has been confirmed through mechanistic studies, including kinetic isotope effect (KIE) measurements and Hammett correlations. These studies support a mechanism involving a highly reactive electrophilic species that facilitates hydrogen atom abstraction from the substrate.

Halogenation Reactions (e.g., Fluorination, Chlorination, Bromination, Iodination)

Hypervalent iodine reagents, including 1-chloro-4-iodosylbenzene, play a significant role in halogenation reactions, providing alternatives to traditional and often harsh halogenating agents.

Fluorination: While direct fluorination with 1-chloro-4-iodosylbenzene is not commonly reported, the in-situ generation of hypervalent iodine difluorides from iodoarenes is a key strategy for the fluorination of anilides. This process can be achieved electrochemically, offering a sustainable and selective method for the para-fluorination of aromatic amides.

Chlorination: Hypervalent iodine(III) reagents are effective mediators for the chlorination of arenes. For example, the in-situ generation of a monochlorinated hypervalent iodine reagent from phenyliodine(III) diacetate (PIDA) and a chloride source can efficiently chlorinate electron-rich and moderately activated arenes. This approach avoids the use of toxic heavy metals and gaseous chlorine.

Bromination: Iodobenzene can act as a recyclable catalyst in conjunction with an oxidant for the regioselective monobromination of electron-rich aromatic compounds. This suggests that 1-chloro-4-iodosylbenzene could play a similar role in mediating bromination reactions.

Iodination: A combination of iodosylbenzene, iodine, and a Lewis acid has been shown to be effective for the single-step synthesis of iodinated oxazoles from N-propargyl amides. This metal-free procedure highlights the utility of iodosylbenzene derivatives in iodination and subsequent cyclization reactions.

Sulfenylation, Selenation, and Telluration Reactions

The formation of carbon-sulfur, carbon-selenium, and carbon-tellurium bonds is crucial for the synthesis of various biologically active compounds and functional materials. While the direct application of 1-chloro-4-iodosylbenzene in these specific transformations is not extensively detailed in the available literature, the oxidizing properties of hypervalent iodine reagents suggest their potential utility in such reactions. For instance, iodine-catalyzed oxidative coupling between 1,3-diketones and thiophenols has been reported, indicating a plausible role for hypervalent iodine species in mediating C-S bond formation. Further research is needed to explore the specific applications of 1-chloro-4-iodosylbenzene in sulfenylation, selenation, and telluration reactions.

Rearrangement and Fragmentation Reactions

1-Chloro-4-iodosylbenzene and related hypervalent iodine reagents are known to induce a variety of rearrangement and fragmentation reactions, often proceeding through oxidative pathways.

One of the prominent applications is in the oxidative rearrangement of olefins. For example, iodosylbenzene, in the presence of a Lewis acid, can promote the oxidative rearrangement of aryl and alkyl substituted olefins to yield corresponding aldehydes and ketones. This transformation is believed to proceed through a hypervalent λ3-iodane complex. Chiral hypervalent iodine reagents have been developed to achieve enantioselective oxidative rearrangements of 1,1-disubstituted alkenes, providing a metal-free route to enantioenriched α-arylated ketones.

While the general principles of fragmentation reactions in mass spectrometry are well-understood, specific examples of fragmentation reactions, such as the Grob or Beckmann fragmentations, directly initiated by 1-chloro-4-iodosylbenzene are not well-documented in the reviewed chemical literature. The Beckmann rearrangement, which converts an oxime to a substituted amide, is typically acid-catalyzed. The Grob fragmentation involves the cleavage of an aliphatic chain and is dependent on the substrate's ability to stabilize a carbocation. The role of 1-chloro-4-iodosylbenzene as an external reagent to induce these specific named fragmentation reactions requires further investigation.

Intramolecular Cyclization and Heterocyclization Reactions

Intramolecular cyclization and heterocyclization reactions are powerful strategies for the synthesis of cyclic and heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and natural products. 1-Chloro-4-iodosylbenzene and other hypervalent iodine reagents have emerged as effective promoters of such transformations.

Hypervalent iodine reagents can mediate the synthesis of various heterocyclic compounds in an aqueous medium, highlighting their environmentally benign nature. For example, iodosylbenzene has been used in the synthesis of oxetane derivatives.

The synthesis of nitrogen-containing heterocycles is a particularly fruitful area of application. For instance, a mild and efficient strategy for the synthesis of 3-amino oxindoles from N-aryl amides involves an intramolecular cyclization that avoids the use of transition metal catalysts and external oxidants. Furthermore, the synthesis of benzoxazoles can be achieved through the oxidative cyclization of ortho-iminophenols using electrochemically generated hypervalent iodine(III) species. This method is compatible with a broad range of functional groups. An alternative metal-free approach to benzoxazoles involves the coupling of catechols, ammonium acetate (B1210297), and various carbonyl compounds or their precursors, catalyzed by molecular iodine in DMSO.

These examples underscore the utility of hypervalent iodine reagents, including the potential of 1-chloro-4-iodosylbenzene, in facilitating the construction of complex cyclic and heterocyclic architectures through intramolecular bond formation.

Multi-component and Cascade Transformations for Complex Molecule Synthesis

The application of 1-chloro-4-iodosylbenzene in multi-component reactions (MCRs) and cascade transformations, while a promising area of research, is not extensively documented in readily available scientific literature. MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, and cascade reactions, which entail a sequence of intramolecular transformations, are powerful tools for the efficient synthesis of complex molecules. Hypervalent iodine reagents, in general, are known to participate in and promote such reactions due to their oxidizing capabilities and ability to act as electrophilic activators.

While specific examples detailing the use of 1-chloro-4-iodosylbenzene in these complex transformations are not prevalent, the reactivity of iodosylarenes suggests their potential utility in initiating or participating in such sequences. For instance, the in situ generation of more reactive hypervalent iodine species from 1-chloro-4-iodosylbenzene could trigger a cascade of reactions, leading to the formation of intricate molecular architectures.

The potential roles for 1-chloro-4-iodosylbenzene in these transformations could include:

Initiation of Cascade Sequences: By acting as an oxidant, 1-chloro-4-iodosylbenzene could initiate a reaction cascade, for example, by oxidizing a substrate to a reactive intermediate that then undergoes a series of subsequent transformations.

Participation in Multi-component Reactions: It could act as one of the components in an MCR, where the hypervalent iodine group is incorporated into the final product or acts as a traceless activating group that is expelled during the reaction.

Catalyst Turnover: In catalytic cycles, 1-chloro-4-iodosylbenzene could serve as a terminal oxidant to regenerate the active catalyst, allowing for the use of substoichiometric amounts of a primary catalytic species.

Further research is required to fully explore and document the specific applications of 1-chloro-4-iodosylbenzene in multi-component and cascade transformations for the synthesis of complex molecules. The development of novel synthetic methodologies in this area would be of significant interest to the organic chemistry community.

Catalytic Strategies and Sustainable Methodologies with 1 Chloro 4 Iodosylbenzene

Role as a Stoichiometric Oxidant and Electrophile

1-Chloro-4-iodosylbenzene belongs to the class of hypervalent iodine(III) reagents, which are widely utilized in organic synthesis as powerful oxidants. nih.gov In stoichiometric applications, these compounds act as oxo-transfer agents, delivering an oxygen atom to a substrate while the iodine is reduced from a +3 to a +1 oxidation state. wikipedia.org This process typically results in the formation of 1-chloro-4-iodobenzene (B104392) as a byproduct. The electrophilic nature of the iodine(III) center allows it to react with a variety of nucleophiles, initiating transformations such as the oxidation of alcohols to aldehydes and ketones, and the α-functionalization of carbonyl compounds. organic-chemistry.orgacsgcipr.org

The general mechanism for these oxidations involves the substrate attacking the electrophilic iodine center, followed by reductive elimination, which transfers the oxygen atom and releases the reduced iodoarene. While effective, the stoichiometric use of 1-chloro-4-iodosylbenzene is inherently inefficient from a green chemistry perspective. A significant portion of the reagent's mass, specifically the 1-chloro-4-iodobenzene fragment, is not incorporated into the final product, leading to substantial chemical waste. rsc.org

Table 1: Examples of Oxidations Using Stoichiometric Iodosylbenzene Analogs This table illustrates typical transformations where iodosylarenes like 1-chloro-4-iodosylbenzene are used as stoichiometric oxidants.

Substrate TypeProduct TypeGeneral Reaction
Primary AlcoholAldehydeR-CH₂OH + ArIO → R-CHO + ArI + H₂O
Secondary AlcoholKetoneR₂CHOH + ArIO → R₂C=O + ArI + H₂O
SulfideSulfoxideR₂S + ArIO → R₂S=O + ArI
AlkeneEpoxideC=C + ArIO → Epoxide + ArI

Ar = 4-chlorophenyl

Development of Catalytic Cycles and Turnover

To overcome the limitations of stoichiometric use, significant research has focused on developing catalytic systems involving hypervalent iodine compounds. compoundchem.com In these catalytic cycles, 1-chloro-4-iodosylbenzene is not the starting reagent but rather the active catalytic species generated in situ. The process begins with the corresponding iodoarene, 1-chloro-4-iodobenzene, which serves as the precatalyst. organic-chemistry.org

Regeneration and Recyclability of Iodine Species

The key to a successful catalytic hypervalent iodine system is the efficient regeneration and recyclability of the iodine species. The transformation from a stoichiometric to a catalytic process hinges on the re-oxidation of the 1-chloro-4-iodobenzene byproduct back to the active 1-chloro-4-iodosylbenzene oxidant. organic-chemistry.org

The most common terminal oxidants for this purpose include:

Oxone (2KHSO₅·KHSO₄·K₂SO₄): An inexpensive and environmentally benign solid oxidant. acsgcipr.org

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used organic peracid.

Peracetic acid: Another effective peracid used in the initial preparation of iodosylbenzene from iodobenzene. wikipedia.org

This in situ regeneration allows the iodine compound to be used catalytically, making the process more atom-economical and reducing waste. um-palembang.ac.id The reduced form, 1-chloro-4-iodobenzene, can be recovered and reused in subsequent reactions, further enhancing the sustainability of the methodology. This recyclability is a cornerstone of green chemistry, transforming what would be a major byproduct into a valuable catalyst. ijpsr.com

Design of Chiral 1-Chloro-4-iodosylbenzene Catalysts for Asymmetric Synthesis

A significant frontier in hypervalent iodine chemistry is the development of chiral catalysts for asymmetric synthesis, enabling the creation of specific enantiomers of a target molecule. nih.gov Designing a chiral version of 1-chloro-4-iodosylbenzene presents a considerable challenge because chirality must be introduced into the structure in a way that effectively influences the transition state of the oxidation reaction.

Strategies for designing chiral hypervalent iodine catalysts generally involve two main approaches:

Covalently Attached Chiral Auxiliaries: Incorporating the iodoarene moiety into a rigid and well-defined chiral backbone, such as BINOL (1,1'-bi-2-naphthol) or a triptycene (B166850) scaffold. cardiff.ac.uk

Use of Chiral Ligands: Employing chiral acids or ligands that can coordinate to the iodine center and create a chiral environment around the reactive site.

A primary difficulty is that the reactive I-O group is often sterically distant from the chiral scaffolding, which can result in low enantioselectivity. cardiff.ac.uk For a catalyst based on the 1-chloro-4-iodosylbenzene structure, this would involve synthesizing a more complex molecule where the 4-chlorophenyl group is part of a larger, stereochemically defined structure. While research has produced some successful chiral iodine catalysts, achieving high enantiomeric excess across a broad range of substrates remains an active area of investigation. cardiff.ac.uknih.gov

Integration into Green Chemistry Protocols: Solvent Effects, Waste Minimization, and Atom Economy

The integration of 1-chloro-4-iodosylbenzene chemistry into green protocols is primarily achieved by shifting from stoichiometric to catalytic systems. compoundchem.comjchr.org This transition aligns with several core principles of green chemistry. acs.org

Waste Minimization and Atom Economy: The concept of atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comepa.gov When 1-chloro-4-iodosylbenzene is used as a stoichiometric oxidant, its atom economy is inherently poor because the 1-chloro-4-iodobenzene moiety becomes a waste byproduct. rsc.org

In a catalytic system, however, the iodoarene is recycled. The terminal oxidant (e.g., Oxone) becomes the stoichiometric reagent. While this does not achieve 100% atom economy, it significantly reduces the generation of complex organic waste, aligning with the principle of waste prevention. jchr.orgmsu.edu

Table 2: Atom Economy Comparison for a Hypothetical Oxidation Reaction: R-OH + Oxidant → R=O

Reaction TypeReagentsFormula Weights (Approx.)Desired ProductByproducts% Atom Economy
Stoichiometric R-OH + C₆H₄ClIOSubstrate + 254.5R=OC₆H₄ClI (238.5) + H₂OLow (depends on substrate MW, but large mass of iodoarene is wasted)
Catalytic R-OH + Oxone (KHSO₅) (cat. C₆H₄ClI)Substrate + 152.2R=OKHSO₄ (136.2) + H₂OHigher (waste is a simple inorganic salt)

% Atom Economy = (MW of Desired Product / Σ MW of all Reactants) x 100

Solvent Effects and Waste Minimization: The choice of solvent is critical for developing greener protocols. ijpsr.com Traditional organic solvents often contribute significantly to the total waste generated (E-factor) and pose environmental hazards. Research in green chemistry encourages the use of safer, more benign solvents such as water, ethanol, or even solvent-free conditions where possible. ijpsr.commsu.edu The effectiveness and selectivity of oxidations involving 1-chloro-4-iodosylbenzene can be highly dependent on the reaction medium, and optimizing these reactions in green solvents is a key goal for enhancing their environmental profile. ijpsr.com By combining catalytic turnover, recyclability of the iodine species, and the use of eco-friendly solvents, methodologies employing 1-chloro-4-iodosylbenzene can be made significantly more sustainable. compoundchem.comjchr.org

Emerging Research Frontiers and Future Directions in 1 Chloro 4 Iodosylbenzene Chemistry

Exploration of Novel Reactivity Patterns and Scope Expansion

The traditional role of iodosylarenes as simple oxygen transfer agents is being challenged by the discovery of novel reactivity patterns. Research is now geared towards expanding the scope of reactions mediated by reagents like 1-chloro-4-iodosylbenzene, leading to the development of sophisticated synthetic methodologies.

One major area of expansion is in C–H functionalization, where the hypervalent iodine center facilitates the conversion of inert C–H bonds into valuable functional groups. nih.govnih.gov This approach allows for the late-stage modification of complex molecules, a highly desirable strategy in medicinal chemistry. For instance, non-symmetric iodanes, generated in situ from a stable precursor like PhI(OAc)₂ and various anions (Cl⁻, Br⁻, OTs⁻), can achieve site-selective C–H functionalization of arenes and heteroarenes. nih.gov This strategy highlights the potential for 1-chloro-4-iodosylbenzene to be used in targeted transformations by leveraging the reactivity of the I-Cl bond.

The scope of hypervalent iodine(III) reagents has also been broadened to include novel oxidative coupling and rearrangement reactions. For example, the oxidative amination of sulfenamides to synthesize sulfinamidines has been achieved using diacetoxyiodobenzene, showcasing a new method for constructing sulfur-nitrogen bonds under mild, metal-free conditions. chemrxiv.org Furthermore, iodosylbenzene, when activated by Lewis acids like BF₃·Et₂O, can induce oxidative rearrangement of olefins to produce aldehydes and ketones, offering an alternative to traditional methods like ozonolysis. researchgate.net These studies demonstrate the expanding toolbox available to chemists by exploring the untapped reactivity of iodosylarenes.

Table 1: Examples of Expanded Scope for Iodosylarene Reagents

Reaction TypeIodosylarene Precursor/SystemSubstrateProductSignificance
Site-Selective C–H ChlorinationPhI(OAc)₂ + Chloride SourceAnisole Derivativespara-ChloroanisoleControlled, late-stage functionalization of arenes. nih.gov
Oxidative AminationPhI(OAc)₂SulfenamidesSulfinamidinesMetal-free synthesis of S-N bonds. chemrxiv.org
Oxidative Olefin RearrangementPhIO / BF₃·Et₂OStyrenePhenylacetaldehydeAlternative to ozonolysis for C=C bond cleavage. researchgate.net
Oxidative Cross-CouplingOrganoiodine(III) OxidantsArenesBiarylsSingle-electron transfer (SET) induced C-C bond formation. nih.gov

Photoredox and Electrochemical Applications

The integration of hypervalent iodine chemistry with photoredox and electrochemical methods represents a significant frontier, aiming to achieve greener and more efficient syntheses. These approaches utilize light or electric current as traceless reagents to generate highly reactive intermediates from stable precursors, minimizing waste and harsh conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. mdpi.com While direct photoredox applications involving 1-chloro-4-iodosylbenzene are still an emerging area, the principles are well-established for related hypervalent iodine compounds. For instance, diaryliodonium salts, which share the I(III) center, are excellent aryl radical precursors in photoredox cycles. acs.org The fundamental mechanism involves the photoexcited catalyst promoting a single-electron transfer (SET) to or from the iodine(III) species, initiating a radical cascade. bohrium.comresearchgate.net The development of systems where iodosylarenes act as oxidants in photoredox cycles to regenerate the catalyst or participate directly in radical generation is a promising avenue for future research.

Electrochemical Applications: Electrochemistry offers a reagent-free method for generating reactive species and driving redox reactions. The electrochemical generation of hypervalent iodine(III) compounds from iodoarenes is an attractive strategy, as it uses electricity as a clean oxidant. nih.govrsc.org This approach avoids the need for stoichiometric chemical oxidants, which is a major drawback of traditional hypervalent iodine chemistry. nsf.gov Amidyl and sulfonamidyl radicals can be generated through electrochemical oxidation and used in cyclization reactions to form N-heterocycles. nih.gov The potential exists to apply these methods to generate the reactive I(III) species from 1-chloro-4-iodobenzene (B104392) electrochemically, allowing for its in situ use in catalytic oxidation cycles. Mediated electrolysis, using catalysts like ferrocene, can prevent electrode fouling and side reactions, offering a more controlled way to generate desired radical intermediates for subsequent functionalization. nih.govrsc.org

Advancements in Polymer-Supported and Heterogenized Systems

A key limitation of stoichiometric hypervalent iodine reagents is the generation of iodoarene byproducts, which can complicate product purification. nsf.gov To address this, significant research has focused on immobilizing these reagents on solid supports, creating recyclable and easily separable systems that are ideal for clean synthesis and automated flow chemistry. researchgate.netresearchgate.net

Polymer-supported reagents, such as poly[4-(diacetoxyiodo)styrene] (PSDIB), were among the first examples and demonstrated the feasibility of this approach. nsf.gov These solid-supported reagents perform the same transformations as their homogeneous counterparts but can be removed by simple filtration after the reaction. rsc.orgrsc.org This simplifies the workup process, often eliminating the need for chromatography, and allows the spent polymer, now containing the reduced iodoarene, to be isolated, re-oxidized, and reused for multiple cycles without significant loss of activity. nsf.govresearchgate.netrsc.org

This concept has been extended to create highly effective solid-supported catalysts. For example, derivatives of 2-iodoxybenzoic acid (IBX) and 2-iodoxybenzenesulfonic acid (IBS) have been immobilized on polymers. rsc.orgrsc.org In the presence of a co-oxidant like Oxone®, these materials act as highly efficient and reusable catalysts for the oxidation of alcohols to ketones and aldehydes with low catalyst loadings. rsc.orgrsc.org

The use of polymer-supported reagents is particularly advantageous in continuous-flow synthesis. thieme.de Reagents or catalysts can be packed into columns within a flow reactor, allowing for a continuous process where the starting material flows through and the product emerges, while the reagent remains immobilized. elsevierpure.com This approach enables multistep syntheses and inline purification, streamlining the production of complex molecules. thieme.de

Table 2: Comparison of Homogeneous vs. Heterogenized I(III) Reagents

FeatureHomogeneous Reagents (e.g., PhIO)Polymer-Supported Reagents (e.g., PSDIB)
Product Isolation Often requires chromatography to remove iodoarene byproduct.Simple filtration removes the spent reagent. rsc.org
Reagent Recyclability Not practical; byproduct is considered waste. nsf.govCan be recovered, re-oxidized, and reused for multiple cycles. nsf.gov
Suitability for Flow Chemistry Limited.Excellent; enables continuous processing and automation. thieme.de
Purity of Crude Product Contaminated with iodoarene.High purity, simplifying downstream processing. researchgate.net

Computational Design and Prediction of New Reactivities

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of hypervalent iodine compounds. chimia.ch These theoretical studies provide deep insights into reaction mechanisms, electronic structures, and the factors governing reactivity, thereby guiding the rational design of new reagents and catalysts. acs.orgscielo.org.mx

DFT calculations can elucidate the nature of the bonding in hypervalent iodine compounds, which is crucial for understanding their reactivity. The structure is typically explained by a linear, three-center-four-electron (3c-4e) bond, which is highly polarized, longer, and weaker than a standard covalent bond. nih.gov Computational studies can quantify properties like redox potentials, which helps in predicting the oxidative power of different ArI(L)₂ reagents. acs.org Such studies have shown that the nature of the ligands (e.g., acetate (B1210297) vs. trifluoroacetate) on the iodine atom is a primary determinant of its oxidizing strength. acs.org

Mechanistic investigations using DFT have been pivotal in clarifying complex reaction pathways. For example, in palladium-catalyzed C–H alkoxylation reactions where hypervalent iodine compounds act as oxidants, DFT calculations revealed an unprecedented mechanism. nih.govrsc.org The process involves the transfer of a ligand from the iodine(III) reagent to the Pd(II) center, forming an intermediate that triggers the oxidation of palladium, a key step that was previously poorly understood. nih.govrsc.org Similarly, DFT can be used to calculate activation barriers for dynamic processes, such as the interchange of oxygen atoms in acyloxy groups, providing results that align closely with experimental data from techniques like ¹⁷O-NMR. researchgate.net By modeling transition states and reaction energy profiles, computational chemistry allows researchers to predict regioselectivity and stereoselectivity, accelerating the discovery of new, highly selective transformations. researcher.lifesemanticscholar.org

Potential for Mechanistic Discovery and Catalyst Development

The unique reactivity of 1-chloro-4-iodosylbenzene and related I(III) compounds offers fertile ground for mechanistic discovery and the development of novel catalytic systems, particularly in the realm of asymmetric synthesis. princeton.edursc.org The ability of the iodine center to participate in ligand exchange, oxidative addition, and reductive elimination—processes analogous to transition metals—opens up a wide array of possibilities for catalyst design. acs.orgnih.gov

Mechanistic studies are revealing the subtle ways in which iodosylarenes can act as oxidants. In some iron-catalyzed sulfoxidation reactions, it has been shown that the iron(III)-iodosylbenzene adduct itself can be the active oxygenating species, transferring an oxygen atom to the substrate directly before cleavage of the O-I bond to form a high-valent iron-oxo species. mdpi.comsemanticscholar.orgnih.gov Understanding these alternative pathways is crucial for controlling reaction outcomes and selectivity.

A major goal in this field is the development of chiral hypervalent iodine catalysts for asymmetric transformations. While challenging, progress is being made. The design of chiral iodoarenes that can mediate enantioselective reactions is an active area of research. nih.gov For example, catalytic asymmetric iodoesterification has been achieved by designing a catalyst system where multiple non-covalent interactions (halogen bonding, hydrogen bonding, and π-π stacking) work in concert to control the stereochemical outcome. rikkyo.ac.jp This demonstrates that by carefully designing the iodoarene scaffold, it is possible to create a chiral environment that can induce high levels of enantioselectivity. The development of such catalysts based on the 1-chloro-4-iodobenzene backbone could provide new, metal-free alternatives for a range of important asymmetric oxidations and other transformations. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-4-iodosylbenzene while minimizing byproducts?

  • Methodological Answer : Synthesis should involve controlled iodination of 1-chlorobenzene derivatives using iodinating agents (e.g., iodine monochloride) under inert atmospheres. Reaction conditions (temperature, solvent polarity, stoichiometry) must be optimized to reduce side reactions like over-iodination. Purification via column chromatography or recrystallization, followed by characterization using HPLC and 1H^{1}\text{H}/13C^{13}\text{C} NMR, ensures product integrity. Monitor reaction progress with TLC and adjust pH to stabilize intermediates .

Q. What safety protocols are critical when handling 1-Chloro-4-iodosylbenzene in laboratory settings?

  • Methodological Answer : Implement engineering controls (closed systems, fume hoods) to avoid inhalation or skin contact. Use PPE: nitrile gloves, chemical-resistant lab coats, and safety goggles with face shields for splashes. Install emergency showers/eye washes. Store in amber glass containers under inert gas to prevent degradation. Regularly audit storage conditions using humidity/temperature sensors .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 1-Chloro-4-iodosylbenzene?

  • Methodological Answer : Combine spectroscopic methods:

  • FTIR to identify functional groups (C-I, Cl-C stretching vibrations).
  • X-ray crystallography for definitive structural confirmation.
  • Mass spectrometry (HRMS) to verify molecular mass and isotopic patterns.
  • Thermogravimetric analysis (TGA) to assess thermal stability and purity. Cross-validate results with reference databases (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) of 1-Chloro-4-iodosylbenzene across studies?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (solvent polarity, temperature) or sample purity. Conduct systematic replication studies under standardized conditions. Use statistical tools (ANOVA, regression analysis) to quantify variability. Compare methodologies (e.g., dynamic light scattering vs. Karl Fischer titration for solubility) and validate against high-purity standards (≥99.9%) .

Q. What experimental designs are optimal for studying the stability of 1-Chloro-4-iodosylbenzene under varying environmental conditions?

  • Methodological Answer : Design accelerated aging studies with controlled variables:

  • Temperature/humidity chambers to simulate long-term storage.
  • UV-Vis exposure to assess photolytic degradation.
  • HPLC-MS monitoring to track decomposition products.
    Use Arrhenius kinetics to extrapolate shelf-life. For reactive intermediates, employ stopped-flow techniques with inline spectroscopic analysis .

Q. How can computational modeling enhance the prediction of reaction pathways or spectroscopic signatures for 1-Chloro-4-iodosylbenzene?

  • Methodological Answer : Apply quantum chemistry software (Gaussian, ORCA) for:

  • DFT calculations to predict vibrational spectra and electronic transitions.
  • Molecular dynamics simulations to model solvent interactions.
  • QSAR/QSPR models to correlate structure with properties like logP or pKa. Validate predictions against experimental data using root-mean-square deviation (RMSD) metrics .

Data Analysis & Reporting Guidelines

Q. What strategies should be employed to ensure rigorous data analysis in studies involving 1-Chloro-4-iodosylbenzene?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use tools like R or Python for reproducible statistical analysis. Document uncertainties (e.g., confidence intervals in kinetic studies) and outliers via Grubbs’ test. For spectral data, apply baseline correction and deconvolution algorithms (e.g., in MestReNova) .

Q. How should researchers address limitations in existing datasets or methodologies for this compound?

  • Methodological Answer : Clearly outline limitations in publications (e.g., instrumental detection limits, sample availability). Propose follow-up studies:

  • Isotopic labeling (e.g., 127I^{127}\text{I} vs. 129I^{129}\text{I}) to trace reaction mechanisms.
  • Collaborative interlaboratory studies to harmonize protocols.
  • Machine learning to fill data gaps (e.g., predicting unknown solubility in novel solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.